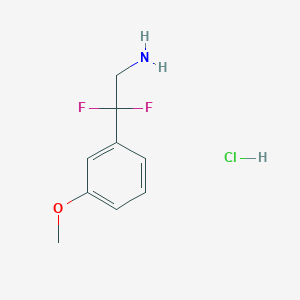

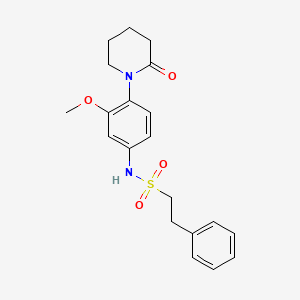

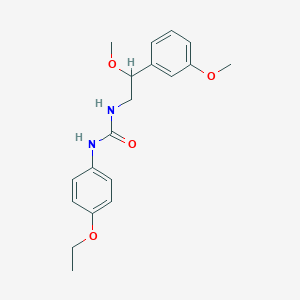

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In one study, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized starting from substituted benzaldehydes. These compounds were then tested for cytotoxicity and inhibition of carbonic anhydrase isoforms, with some derivatives showing promising results .

Another compound, N-(3-methoxybenzoyl)benzenesulfonamide, was synthesized through the reaction of benzenesulfonamide with 3-methoxybenzoic acid using phosphorous oxychloride. This synthesis was followed by characterization through various spectroscopic methods and x-ray diffraction .

Molecular Structure Analysis

The molecular structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal x-ray diffraction, revealing that it crystallizes in the trigonal crystal system. The unit cell parameters and the dihedral angles between the benzene rings in the molecules were determined, providing insight into the compound's three-dimensional arrangement .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be explored through their ability to undergo various chemical reactions. For instance, N-(4-methoxybenzyl)-o-benzenedisulfonimide was used to benzylate alcohols and phenols under basic conditions, yielding 4-methoxybenzyl ethers. This reaction showcases the versatility of sulfonamide derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The presence of hydrogen bonds, C-H…O, and C-H…π interactions in the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide contributes to its stability and could influence its solubility and reactivity . The cytotoxic and enzyme inhibition properties of the synthesized sulfonamides also reflect their chemical properties and potential for drug development .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement and 5-HT6 Receptor Antagonism

One notable application of compounds related to N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is in the realm of cognitive enhancement. For example, SB-399885, a closely related compound, has been identified as a potent and selective 5-HT6 receptor antagonist. This compound has shown promising results in enhancing cognitive abilities in animal models, such as improving learning and memory in aged rats and reversing scopolamine-induced cognitive deficits. These effects are likely mediated through enhancements in cholinergic function, indicating potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer Treatment

Another significant application area is in photodynamic therapy (PDT) for cancer treatment. A derivative of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, namely a zinc phthalocyanine with substituted benzenesulfonamide groups, exhibits high singlet oxygen quantum yield. This property is critical for Type II photodynamic therapy mechanisms and indicates potential as a photosensitizer for cancer treatment, due to its strong fluorescence properties and high photostability (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Anticoagulant Properties

The compound also plays a role as an intermediate in the synthesis of anticoagulants. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a compound related to N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, is an important intermediate in synthesizing the anticoagulant apixaban. This highlights its importance in pharmaceutical synthesis and drug development (Qing Wang et al., 2017).

Biochemical and Photophysical Properties

Further research into compounds similar to N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide has led to discoveries regarding their biochemical and photophysical properties. These findings are significant for applications in various fields such as biosensors, pharmaceuticals, and photodynamic therapy. The properties and potential applications of these compounds are explored in studies involving their interaction with DNA, antifungal screening, and synthesis of novel derivatives with potential antimicrobial and anticancer activities (Ozkan-Ariksoysal et al., 2010); (Gupta & Halve, 2015); (Motavallizadeh et al., 2014).

Eigenschaften

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-19-15-17(10-11-18(19)22-13-6-5-9-20(22)23)21-27(24,25)14-12-16-7-3-2-4-8-16/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOZGIHOAIKDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)

![2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B3014326.png)

![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)